MYCi975 -

MYCi975

Catalog Number: EVT-275813
CAS Number:
Molecular Formula: C25H16Cl2F6N2O2
Molecular Weight: 561.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MYCi975 is a synthetic small molecule that acts as a direct inhibitor of the MYC transcription factor. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth of cancer cells. [] MYCi975 is primarily used in preclinical research to study the role of MYC in cancer development and progression, and to evaluate its potential as a therapeutic target. []

Molecular Structure Analysis

The molecular structure of MYCi975 consists of a biphenyl core with two trifluoromethyl groups, a chlorobenzyloxy group, and a substituted pyrazole ring. [] Specific structural data, such as bond lengths and angles, have not been reported in the provided literature.

Mechanism of Action

MYCi975 directly binds to MYC within cells and disrupts the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This binding inhibits MYC-regulated gene expression, leading to the suppression of various cellular processes, including proliferation and migration. [] MYCi975 also enhances the phosphorylation of MYC at threonine-58, leading to increased proteasomal degradation of MYC. []

Applications

7.1 Cancer Research:* Investigating MYC's role in tumorigenesis: MYCi975 has been used to study MYC's function in various cancer models, including multiple myeloma [, ], acute leukemia [], neuroblastoma [], and head and neck squamous cell carcinoma (HNSCC). [, ] * Evaluating MYC as a therapeutic target: MYCi975 has shown promising anti-tumor effects in preclinical models of various cancers, highlighting its potential as a therapeutic agent. [, , , ]

7.2 Specific Applications in Different Cancer Types:* Multiple Myeloma: MYCi975 exhibits strong anti-MM effects in both immunomodulatory drug (IMiD)-naïve and IMiD-refractory samples. [] It enhances the cytotoxic functions of memory CD8+ T cells and shows synergy with pomalidomide in IMiD-refractory samples. [] * HNSCC: MYCi975 eliminates cancer stem cells, prevents metastasis, and overcomes cisplatin resistance in preclinical HNSCC models. [] It also induces tumor cell-intrinsic immune responses and promotes CD8+ T cell infiltration. [, ]* Acute Leukemia: MYCi975 suppresses the growth of various acute leukemia cell lines, including those derived from acute myeloid leukemia, B-lymphoblastic leukemia, and NOTCH1-mutated T-lymphoblastic leukemia (T-ALL). []* Neuroblastoma: MYCi975 inhibits neuroblastoma cell proliferation and migration in vitro. [] It also depletes MYC and reduces ALCAM expression, a cell adhesion molecule overexpressed in neuroblastoma. []* Triple-Negative Breast Cancer: MYCi975 has been investigated as a potential therapeutic agent for triple-negative breast cancer, but details are limited in the provided literature. []

7.3 Immunotherapy:* Enhancing Anti-PD1 Immunotherapy: MYCi361, a related compound, sensitizes tumors to anti-PD1 immunotherapy by inducing immunogenic cell death and increasing tumor-infiltrating lymphocytes. []

10058-F4

    Compound Description: 10058-F4 is a small-molecule inhibitor that disrupts MYC-MAX heterodimerization, thereby inhibiting MYC-regulated gene expression []. It has been shown to suppress the growth of various leukemia cell lines, including acute myeloid leukemia, B-lymphoblastic leukemia, and NOTCH1-mutated T-lymphoblastic leukemia (T-ALL) [].

Omomyc

    Compound Description: Omomyc is a dominant-negative MYC mutant that blocks MYC function []. It has shown promising anti-tumor activity in preclinical studies [].

    Relevance: Omomyc and MYCi975 represent two distinct approaches to targeting MYC [, ]. While Omomyc acts as a dominant-negative mutant to block MYC, MYCi975 directly inhibits MYC function by disrupting its interaction with MAX and promoting its degradation [, ]. Despite these different mechanisms, both compounds demonstrate therapeutic potential in preclinical models of cancer [, ].

Venetoclax

    Compound Description: Venetoclax (VEN) is a selective inhibitor of BCL2, a protein involved in apoptosis regulation []. It is used in combination with azacitidine (Aza) as a standard treatment for acute myeloid leukemia (AML) patients ineligible for intensive chemotherapy [].

    Relevance: Venetoclax's relevance to MYCi975 stems from its synergistic interaction with MYCi975 in AML cells []. This synergy arises from the ability of Venetoclax, in combination with Azacitidine, to downregulate MYC expression via the PP2A-B56α complex []. This finding suggests a potential therapeutic strategy combining Venetoclax, Azacitidine, and MYCi975 for AML treatment [].

Azacitidine

    Compound Description: Azacitidine (Aza) is a DNA methyltransferase inhibitor used in combination with Venetoclax as a standard treatment for AML [].

    Relevance: Similar to Venetoclax, Azacitidine's relevance to MYCi975 lies in its synergistic effect when combined with MYCi975 in AML cells []. Azacitidine, together with Venetoclax, enhances the downregulation of MYC by activating the PP2A-B56α complex, suggesting a potential therapeutic benefit of combining these agents with MYCi975 for AML treatment [].

Enzalutamide

    Compound Description: Enzalutamide is an androgen receptor antagonist used to treat prostate cancer [].

    Relevance: Enzalutamide's relevance to MYCi975 arises from their synergistic interaction in prostate cancer cells []. MYCi975 sensitizes resistant prostate cancer cells to Enzalutamide treatment [], suggesting a potential combination therapy strategy for prostate cancer.

4-Hydroxytamoxifen

    Compound Description: 4-Hydroxytamoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator used to treat estrogen receptor-positive breast cancer [].

    Relevance: The relevance of 4-Hydroxytamoxifen to MYCi975 lies in their synergistic interaction in estrogen receptor-positive breast cancer cells []. MYCi975 enhances the sensitivity of these cancer cells to 4-Hydroxytamoxifen treatment [], suggesting a potential combination therapy approach for this type of breast cancer.

Properties

Product Name

MYCi975

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol

Molecular Formula

C25H16Cl2F6N2O2

Molecular Weight

561.3 g/mol

InChI

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3

InChI Key

VSDFDVBYONIJLD-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

MYCi975; MYCi975; MYCi975; NUCC-0200975; NUCC0200975; NUCC 0200975;

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.